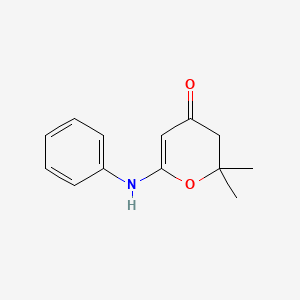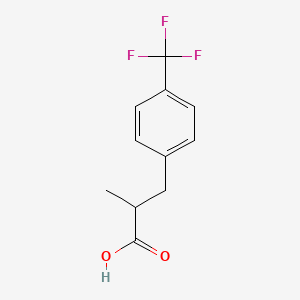
2-(4-(Trifluoromethyl)benzyl)propanoic acid
Vue d'ensemble
Description
“2-(4-(Trifluoromethyl)benzyl)propanoic acid” is a chemical compound with the CAS Number: 1192772-71-6 . It has a molecular weight of 232.2 and its IUPAC name is 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid . The compound is stored in a dry room at normal temperature and it is in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 232.2 .Applications De Recherche Scientifique
Enantioseparation in Chromatography
Research on derivatives of 2-(substituted phenyl)propanoic acids, closely related to 2-(4-(trifluoromethyl)benzyl)propanoic acid, has shown their importance in chromatography. Specifically, the study by Tong et al. (2016) focuses on the enantioseparation of these acids using high-speed countercurrent chromatography, highlighting the impact of different substituents on the benzene ring in the enantiorecognition process. This study is a significant extension of previous work on 2-phenyl propanoic acid derivatives, underscoring their role in advancing chromatographic techniques (Tong et al., 2016).
Hydrogen Bonded Co-crystalline Adducts
Alshahateet et al. (2004) explored the formation of hydrogen-bonded co-crystalline adducts with substances like propanoic acid. While this study did not directly involve this compound, it provides insights into the behavior of similar compounds in the context of crystallography and molecular interactions, which could be relevant for further research on trifluoromethyl benzyl derivatives (Alshahateet et al., 2004).
Synthesis of Radiopharmaceuticals
In 2019, Luo et al. conducted a study on the automated synthesis of a radiopharmaceutical incorporating a trifluoromethyl benzyl group. The compound synthesized, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid, is a demonstration of the application of trifluoromethyl benzyl derivatives in nuclear medicine for PET imaging. This research underlines the potential of such compounds in the development of new radiopharmaceuticals (Luo et al., 2019).
Polymer Synthesis and Material Science
Trejo-Machin et al. (2017) investigated the use of phloretic acid (3-(4-hydroxyphenyl)propanoic acid), which shares structural similarity with this compound, in the synthesis of polybenzoxazines. This study highlights the utility of such compounds in enhancing the reactivity of molecules towards benzoxazine ring formation, thereby contributing to the field of material science and polymer chemistry (Trejo-Machin et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s known that benzylic compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Propriétés
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPLOHWBAJQCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693254 | |
| Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192772-71-6 | |
| Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




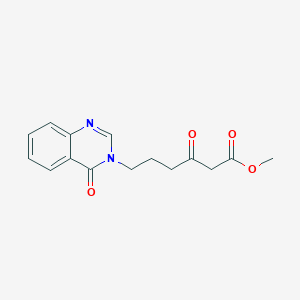
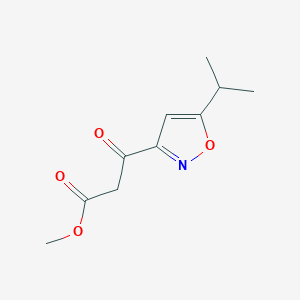
![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)

![5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide](/img/structure/B1394386.png)
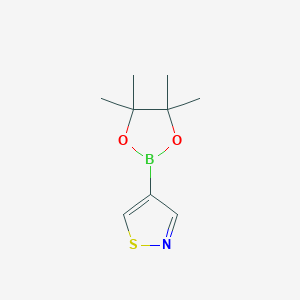


![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1394395.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
